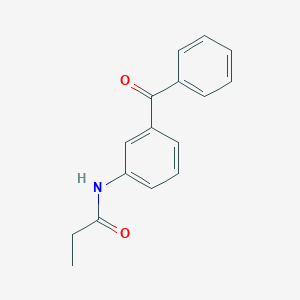

N-(3-benzoylphenyl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-(3-benzoylphenyl)propanamide |

InChI |

InChI=1S/C16H15NO2/c1-2-15(18)17-14-10-6-9-13(11-14)16(19)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18) |

InChI Key |

XSHVSBDEZGKYPG-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 3 Benzoylphenyl Propanamide

Rational Design and Synthesis Approaches for the N-(3-benzoylphenyl)propanamide Core Structure

The fundamental structure of this compound is typically assembled through amidation reactions, which form the crucial amide bond. The choice of starting materials and reaction conditions can be adapted to optimize yield and purity.

Amidation Reactions Utilizing Carboxylic Acid Precursors (e.g., Ketoprofen)

A primary and well-established method for synthesizing the this compound core involves the amidation of a carboxylic acid precursor. scientific-publications.netresearchgate.net Ketoprofen (B1673614), or 2-(3-benzoylphenyl)propanoic acid, is a common starting material for this purpose. scientific-publications.netresearchgate.net The reaction couples ketoprofen with an appropriate amine.

One common approach uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid group of ketoprofen. scientific-publications.netmedipol.edu.trmdpi.com This activated intermediate then readily reacts with an amine, like 3-aminobenzophenone, to form the desired amide bond. scientific-publications.net The reaction is often facilitated by a catalyst such as 4-(dimethylamino)pyridine (DMAP). medipol.edu.tr

Another variation involves the initial conversion of the carboxylic acid to a more reactive species. For instance, ketoprofen can be reacted with thionyl chloride to form the corresponding acyl chloride, 2-(3-benzoylphenyl)propanoyl chloride. This acyl chloride is then reacted with an amine to yield the final amide product. mdpi.com

A different strategy begins with the methyl ester of the carboxylic acid, which then undergoes amidification. google.com This multi-step process provides an alternative route to the final amide product. google.com

The following table summarizes amidation reactions using ketoprofen as a precursor.

| Starting Material (Carboxylic Acid) | Amine | Coupling Agent/Method | Product | Reference |

| (S)-Ketoprofen | Substituted ethylamine (B1201723) derivatives | DCC/DMAP | (S)-2-(3-benzoylphenyl)-N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives | medipol.edu.tr |

| Ketoprofen | Various amines | DCC | Ketoprofen amides | scientific-publications.net |

| Ketoprofen | 2-Aminobenzothiazole (B30445) | DCC | N-(benzo[d]thiazol-2-yl)-2-(3-benzoylphenyl)propanamide | mdpi.com |

| Dexketoprofen | - | Methyl esterification followed by amidization | Amide derivatives of dexketoprofen | google.com |

Exploration of Alternative Synthetic Routes (e.g., from Acyl Chlorides)

Beyond carboxylic acid precursors, alternative synthetic strategies offer flexibility and can be advantageous in certain contexts. A prominent alternative is the use of acyl chlorides. The Schotten-Baumann reaction, for example, provides a quick and efficient method for forming amide bonds from amines and acyl chlorides. mdpi.com

In this approach, an acyl chloride, such as 2-(4-isobutylphenyl)propanoyl chloride, is reacted with an amine, for instance, 2-(3-chlorophenyl)ethan-1-amine, in the presence of a base like triethylamine (B128534) to yield the corresponding amide. mdpi.comresearchgate.net This method is valued for its straightforward procedure and generally high yields. mdpi.com

Another route involves the reaction of 2-aminobenzophenone (B122507) with 2-(methylthio)acetamide (B153749) in the presence of sulfuryl chloride and a base to produce an intermediate, which is then reduced to form the final product. google.com

Strategies for the Preparation of Novel Propanamide Derivatives and Analogs

Once the core this compound structure is obtained, it can be further modified to create a diverse range of derivatives and analogs. These modifications are aimed at altering the compound's properties in a controlled manner.

Development of N-Substituted Propanamide Derivatives

A key strategy for creating novel analogs is the development of N-substituted propanamide derivatives. This involves introducing various substituents onto the nitrogen atom of the amide group.

One method for achieving this is through the reaction of (S)-ketoprofen with different substituted ethylamine derivatives. medipol.edu.tr This leads to a series of (S)-2-(3-benzoylphenyl)-N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives. medipol.edu.tr Another approach involves the synthesis of amide conjugates of ketoprofen with indole (B1671886), resulting in compounds like N-(2-(1H-Indol-5-yl)ethyl)-2-(3-benzoylphenyl)propanamide. nih.gov

The synthesis of phthalimide (B116566) derivatives has also been explored. google.com This can be achieved by activating the carboxylic acid of an anti-inflammatory agent with a coupling agent like DCC or a halogenating agent such as thionyl chloride, followed by a nucleophilic substitution with a phthalimide derivative containing an amine or alcohol. google.com

The table below details some N-substituted propanamide derivatives.

| Core Structure | Substituent | Synthetic Method | Resulting Derivative | Reference |

| (S)-Ketoprofen | N-[2-(pyrrolidin-1-yl)ethyl] | DCC/DMAP coupling | (S)-2-(3-benzoylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide | medipol.edu.tr |

| Ketoprofen | Indole moiety | Amide coupling | N-(2-(1H-Indol-5-yl)ethyl)-2-(3-benzoylphenyl)propanamide | nih.gov |

| Ketoprofen | Phthalimide | Activation with DCC or thionyl chloride, then substitution | 2-(3-benzoylphenyl)-N-(1,3-dioxy-1,3-dihydro-2H-isoindol-2-yl)propanamide | google.com |

| Ketoprofen | Piperidine | Amide coupling | 2-(3-benzoylphenyl)-1-(piperidin-1-yl)propan-1-one | mdpi.com |

Synthesis of Hydroxamic Acid Analogs

The conversion of the carboxylic acid or amide functionality into a hydroxamic acid group represents another important derivatization strategy. Hydroxamic acids are known for their chelating properties. researchgate.net

One synthetic route involves the conversion of NSAIDs into their corresponding benzotriazolides. These activated intermediates are then reacted with an appropriate hydroxylamine (B1172632) hydrochloride in the presence of a base like triethylamine (TEA) to yield the desired hydroxamic acid derivatives. tandfonline.comtandfonline.com For example, N-ethoxy-2-(3-benzoylphenyl)propanamide and N-benzyloxy-2-(3-benzoylphenyl)propanamide have been synthesized using this method. researchgate.nettandfonline.comtandfonline.com

Another approach starts directly from ketoprofen to synthesize 2-(3-benzoylphenyl)propanohydroxamic acid. researchgate.net This transformation introduces a hydroxamic acid moiety, which can significantly alter the chemical behavior of the parent molecule. researchgate.net

Formation of Schiff Base Conjugates

Schiff bases, characterized by the presence of an imine or azomethine group (–C=N–), are synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). ekb.egscispace.com This reaction is a versatile method for creating complex molecules with a wide range of applications. ekb.egbohrium.com

The synthesis of Schiff bases can be carried out using conventional heating methods, often by refluxing the primary amine and carbonyl compound in a suitable solvent like ethanol. ekb.eg For instance, Schiff bases bearing a benzothiazole (B30560) moiety have been prepared by reacting 2-amino-6-methylbenzothiazole (B160888) with 5-bromo-2-hydroxybenzaldehyde. ekb.eg

More contemporary, non-conventional methods for Schiff base synthesis include microwave irradiation and the use of natural acid catalysts found in sources like lemon juice or tamarind extract. scispace.com These "green" methods are often more efficient, with shorter reaction times and higher yields. scispace.com

In the context of this compound, the amino group of a related precursor, such as 3-aminobenzophenone, can be reacted with various aldehydes to form Schiff base conjugates. jmchemsci.com For example, reacting 4-methoxycinnamic acid with thionyl chloride to produce an intermediate, which is then reacted with hydrazine (B178648) and subsequently with an aldehyde, can yield Schiff base compounds. jmchemsci.com

Prodrug Design and Synthesis Strategies

Prodrug strategies for this compound, a derivative of ketoprofen, are primarily employed to enhance its therapeutic properties and minimize side effects, such as gastrointestinal issues. medipol.edu.tr These strategies typically involve masking the carboxylic acid group of the parent drug, ketoprofen, by forming an amide linkage. medipol.edu.trnih.gov This modification can lead to improved metabolic stability and oral bioavailability. nih.gov

One common approach involves the synthesis of N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives. medipol.edu.tr This method utilizes the reaction of (S)-ketoprofen with substituted ethylamine derivatives to form the corresponding amide. medipol.edu.tr The design of these prodrugs often focuses on introducing polar functional groups to decrease the rapid metabolism of the parent compound and improve water solubility and absorption. nih.gov For instance, amino acid ester prodrugs have been synthesized by reacting a derivative of the parent compound with N-Boc protected natural amino acids like glycine, alanine, valine, or leucine, followed by hydrolysis. nih.gov

Another strategy involves creating hybrid molecules by coupling the ketoprofen moiety with other pharmacologically active scaffolds. For example, novel benzothiazole–profen hybrid amides have been synthesized using a DCC-mediated coupling reaction between ketoprofen and 2-aminobenzothiazole. mdpi.com Similarly, amide conjugates of ketoprofen and indole have been developed. nih.gov

The synthesis of these prodrugs can also be designed to target specific transport systems in the body. For example, prodrugs utilizing the L-type amino acid transporter 1 (LAT1) have been designed to enhance drug delivery. uef.fi

Optimization of Reaction Conditions and Synthetic Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, temperature, and the use of catalysts or coupling agents. mdpi.comresearchgate.net

For amide bond formation, coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) are frequently used. mdpi.com The choice of solvent can significantly impact the reaction yield, with dichloromethane (B109758) (DCM) being a common choice. mdpi.com However, for reactants with poor solubility in DCM, other solvents like 1,2-dichloroethane (B1671644) (DCE) may be optimal. mdpi.com The reaction temperature is another critical factor; for instance, some reactions are initiated at room temperature and then heated to increase the reaction rate and yield. mdpi.com

In some synthetic routes, additives are used to improve the reaction outcome. For example, the addition of hydrochloric acid (HCl) has been shown to increase the yield of certain cyclization reactions. researchgate.net The concentration and amount of the additive must be carefully optimized to achieve the best results. researchgate.net

The following table summarizes the optimization of various reaction parameters from different studies:

| Parameter | Optimal Condition/Reagent | Impact on Yield/Purity | Reference |

| Coupling Agent | N,N′-Dicyclohexylcarbodiimide (DCC) | Efficiently mediates amide bond formation. | mdpi.com |

| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) | Choice depends on the solubility of the reactants. | mdpi.com |

| Temperature | 25 °C to 60 °C | Higher temperatures can increase reaction rates and yields. | mdpi.com |

| Additive | 2.0 N HCl | Can significantly improve the yield of specific reactions. | researchgate.net |

By systematically adjusting these parameters, researchers can achieve high yields, often ranging from 71% to 92%, for the synthesis of this compound derivatives. mdpi.com

Advanced Purification and Isolation Techniques (e.g., Column Chromatography, Crystallization, Filtration)

Following the synthesis of this compound and its derivatives, purification is essential to remove unreacted starting materials, byproducts, and other impurities. esisresearch.org Common techniques employed for this purpose include filtration, crystallization, and column chromatography. medipol.edu.tresisresearch.org

Filtration is often the first step to separate the solid product from the reaction mixture. medipol.edu.tr This can be followed by washing the filtered solid with a suitable solvent to remove soluble impurities.

Crystallization is a widely used method for purifying solid organic compounds. esisresearch.org The principle behind this technique is the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. esisresearch.org The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. esisresearch.org The choice of solvent is critical and should be one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. esisresearch.org For some derivatives of this compound, crystallization from a mixture like 1,4-dioxane-water has been reported. medipol.edu.tr

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. columbia.edu For the purification of this compound derivatives, silica (B1680970) gel is commonly used as the stationary phase. mdpi.com The crude mixture is loaded onto the column, and a solvent system (mobile phase) is passed through it. columbia.edu Compounds with different polarities will travel down the column at different rates, allowing for their separation. columbia.edu The polarity of the mobile phase, often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like diethyl ether or ethyl acetate (B1210297), is optimized to achieve the best separation. mdpi.comaua.gr The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify the pure product. aua.gr In some cases, a gradient elution, where the polarity of the mobile phase is gradually increased, is used for more complex mixtures. rochester.edu

The following table outlines the purification techniques used for various derivatives:

| Purification Technique | Details | Application Example | Reference |

| Filtration | Direct separation of precipitated product. | Isolating N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives. | medipol.edu.tr |

| Crystallization | From 1,4-dioxane-water. | Purifying N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives. | medipol.edu.tr |

| Column Chromatography | Silica gel with petroleum/diethyl ether (1:1). | Isolating N-(2-(3-benzoylphenyl)propanoyl)benzo[d]thiazol-2-amine. | mdpi.com |

| Flash Column Chromatography | Eluting with MeOH/CH2Cl2. | Purifying various prodrugs of ketoprofen. | uef.fi |

Comprehensive Spectroscopic and Analytical Characterization for Structural Confirmation

The structural confirmation of this compound and its derivatives is achieved through a combination of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. mdpi.comsemanticscholar.orgresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.comresearchgate.net

In the ¹H-NMR spectrum of this compound derivatives, characteristic signals can be observed. Aromatic protons typically appear in the region of δ 7.0-8.0 ppm. mdpi.comsemanticscholar.org The proton of the amide (NH) group often presents as a broad singlet. mdpi.com The protons of the propanamide backbone, such as the CH and CH₃ groups, will have specific chemical shifts and multiplicities depending on their neighboring atoms. semanticscholar.org

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbons of the amide and benzoyl groups are particularly diagnostic, appearing at distinct downfield shifts. semanticscholar.org For example, in a related compound, the amide carbonyl resonance was observed at 173.8 ppm. semanticscholar.org The various aromatic carbons also show characteristic signals in the ¹³C-NMR spectrum. semanticscholar.org

The following table presents representative NMR data for a derivative of this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H-NMR | 12.32 | brs | NH (amide) | mdpi.com |

| 7.93 | d | Aromatic | mdpi.com | |

| 7.28-7.85 | m | Aromatic | mdpi.com | |

| ¹³C-NMR | 196.3 | C=O (benzoyl) | mdpi.com | |

| 173.3 | C=O (amide) | mdpi.com | ||

| 128.7-138.1 | Aromatic | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.gov This is crucial for confirming the molecular identity of newly synthesized compounds. semanticscholar.org HRMS instruments, often coupled with techniques like electrospray ionization (ESI), can provide mass measurements with high accuracy, typically within a few parts per million (ppm) of the calculated value. semanticscholar.org

For derivatives of this compound, HRMS analysis is used to confirm the expected molecular formula by comparing the calculated mass of the protonated molecule [M+H]⁺ with the experimentally observed mass. nih.govsemanticscholar.org For instance, the calculated m/z for the [M+H]⁺ ion of 2-(3-benzoylphenyl)-N-(1-phenylpropan-2-yl)propanamide is 372.1958, and the found value was 372.1951, confirming the molecular formula C₂₅H₂₅NO₂. semanticscholar.org

In addition to molecular weight determination, mass spectrometry can provide information about the fragmentation pathways of the molecule, which can further support the proposed structure. researchgate.net

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. libretexts.org

For this compound and its derivatives, the IR spectrum will show characteristic absorption bands for the amide and ketone functional groups. medipol.edu.tr The C=O stretching vibration of the amide group typically appears in the range of 1650-1680 cm⁻¹. libretexts.org The C=O stretching of the benzoyl ketone group is usually observed at a slightly higher wavenumber, around 1690-1710 cm⁻¹. The N-H stretching vibration of the amide group is also a key feature, appearing in the region of 3300-3400 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs at slightly lower wavenumbers. libretexts.org

The table below summarizes the characteristic IR absorption bands for this compound derivatives:

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |

| Amide (C=O) | 1650–1680 | Stretching | |

| Benzoyl (C=O) | 1690–1710 | Stretching | |

| N-H (amide) | 3300–3400 | Stretching |

Chromatographic Methods for Purity and Homogeneity Assessment (e.g., TLC, HPLC)

The purity and homogeneity of this compound and its derivatives are critical for their characterization and further application. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for this purpose. These methods are routinely employed to monitor reaction progress, identify impurities, and quantify the purity of the final products.

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the qualitative analysis of this compound. It is instrumental in tracking the conversion of starting materials to products during synthesis. For instance, in the synthesis of amide derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (from which this compound can be derived), TLC is used to determine the reaction phases and completion. google.com

A common stationary phase for the TLC analysis of these compounds is silica gel F-254 plates. google.com The choice of the mobile phase is crucial for achieving good separation. A typical solvent system is a mixture of petroleum ether and ethyl acetate in a 1:1 ratio. google.com The spots are visualized under UV light. libretexts.org In the synthesis of related compounds, such as N-substituted propanamides, silica gel chromatography is also used for purification, with solvent systems like ethyl acetate in hexanes. umich.edu

High-Performance Liquid Chromatography (HPLC) provides a more accurate and quantitative assessment of the purity of this compound. It is the method of choice for determining the exact percentage of purity and for separating complex mixtures of related compounds. A purity of ≥95% is often required for biological studies of related amide conjugates. nih.gov For reference standards, the purity of (2RS)-2-(3-Benzoylphenyl)propanamide has been determined to be as high as 99.41% by HPLC. lgcstandards.com

Reversed-phase HPLC is the most common mode used for the analysis of this compound and its analogues. This typically involves a C18 column as the stationary phase. google.commedipol.edu.tr The mobile phase composition is optimized to achieve efficient separation. A mixture of an aqueous buffer (like sodium phosphate) and an organic modifier (such as methanol (B129727) or acetonitrile) is frequently used. medipol.edu.trmdpi.com

For example, the analysis of related (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide was performed using a mobile phase consisting of 150 mL of water containing 500 mg of NaH2PO4 and 850 mL of methanol. medipol.edu.tr The flow rate is generally maintained at 1.0 mL/min, and detection is often carried out using a UV detector at a wavelength where the benzoylphenyl chromophore absorbs strongly, such as 254 nm or 275 nm. medipol.edu.trderpharmachemica.com

The following tables summarize typical chromatographic conditions used for the analysis of this compound and related compounds.

Table 1: Typical TLC Conditions

| Parameter | Description | Source |

| Stationary Phase | Silica gel F-254 (0.2 mm) | google.com |

| Mobile Phase | Petroleum ether:Ethyl acetate (1:1) | google.com |

| Development Temperature | 25°C | google.com |

| Visualization | UV Light | libretexts.org |

Table 2: Typical HPLC Conditions

| Parameter | Description | Source |

| Stationary Phase | Reversed-phase C18 column | google.commedipol.edu.tr |

| Mobile Phase | Methanol and aqueous Sodium Phosphate buffer | medipol.edu.tr |

| Flow Rate | 1.0 mL/min | google.commedipol.edu.tr |

| Detection | UV at 254 nm or 275 nm | medipol.edu.trderpharmachemica.com |

| Purity Achieved | ≥95% to 99.92% | nih.govlgcstandards.com |

In Vitro Biological Activity and Molecular Mechanism Elucidation of N 3 Benzoylphenyl Propanamide Derivatives

Investigations into Anti-inflammatory Activity Profiles

Derivatives of N-(3-benzoylphenyl)propanamide, which includes the well-known non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), have been extensively studied for their anti-inflammatory properties. These investigations utilize various in vitro models to quantify their efficacy.

Assays for Inhibition of Albumin Denaturation (IAD)

Protein denaturation is a significant factor in the inflammatory process; the ability of a compound to inhibit this process is a reliable indicator of its anti-inflammatory potential. nih.govtsijournals.com Several derivatives of this compound have demonstrated notable activity in IAD assays.

A hybrid molecule combining 2-aminobenzothiazole (B30445) (2-ABT) with a ketoprofen fragment, a derivative of this compound, exhibited superior anti-inflammatory activity with a half-maximal inhibitory concentration (IC₅₀) of 54.64 µg/mL. nih.gov This potency was found to be greater than that of the standard drug ibuprofen, which had an IC₅₀ of 76.05 µg/mL. nih.gov

In another study, new hybrid molecules of amphetamine with various profens, including ketoprofen, were synthesized and evaluated. mdpi.com The resulting amfens, which are amide derivatives, showed anti-inflammatory activity, inheriting the properties of the parent profens. mdpi.com Although they were found to be less potent than the free profens, they still demonstrated significant inhibition of albumin denaturation. mdpi.com The IC₅₀ values for these amfens ranged from 92.81 to 159.87 µg/mL, while the parent profens had IC₅₀ values between 75.43 and 126.58 µg/mL. mdpi.com

Inhibition of Albumin Denaturation (IAD) by this compound Derivatives

| Compound/Derivative | IC₅₀ (µg/mL) | Reference Standard | Standard IC₅₀ (µg/mL) |

|---|---|---|---|

| 2-ABT-Ketoprofen Hybrid (3b) | 54.64 | Ibuprofen | 76.05 nih.gov |

| Amfens (Amphetamine-profen hybrids) | 92.81 - 159.87 | Profens | 75.43 - 126.58 mdpi.com |

Studies on Lipoxygenase Enzyme Inhibition

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.net The inhibition of these enzymes is a key target for anti-inflammatory drugs. Research has shown that amide derivatives of ketoprofen can be potent LOX inhibitors. mdpi.com

A series of ketoprofen amides with aromatic and cycloalkyl amines were synthesized and tested for their ability to inhibit soybean lipoxygenase. researchgate.net The study revealed that these amides exhibited inhibitory activity ranging from strong to very weak, with the benzhydryl ketoprofen amide being the most potent, showing an IC₅₀ value of 20.5 µM. researchgate.net Furthermore, other studies have designed potential new inhibitors of 5-lipoxygenase (5-LOX) based on the structure of 2-(3-benzoylphenyl)propanoic acid. researchgate.netnih.gov O-ethyl and O-benzyl hydroxamic acid derivatives of NSAIDs have also been identified as very potent inhibitors of soybean lipoxygenase. tandfonline.com

Evaluation of Antioxidant Potency and Free Radical Scavenging

Oxidative stress is closely linked to inflammation. The antioxidant capacity of this compound derivatives has been assessed through various assays, including hydrogen peroxide scavenging and interaction with the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical.

A hybrid of 2-ABT and ketoprofen demonstrated the most effective hydrogen peroxide scavenging activity among the tested compounds, with an IC₅₀ of 60.24 μg/mL. nih.gov In another study, ketoprofen amides were found to be more potent antioxidants than the amides of reduced ketoprofen derivatives in the DPPH test. researchgate.net The reducing abilities and free radical scavenging of NSAID hydroxamic acid derivatives were also evaluated, with results for DPPH interaction ranging from 8% to 77% at a 0.05 mM concentration. tandfonline.com

Antioxidant Activity of this compound Derivatives

| Derivative | Assay | IC₅₀ or Activity | Reference |

|---|---|---|---|

| 2-ABT-Ketoprofen Hybrid (3b) | Hydrogen Peroxide Scavenging | 60.24 µg/mL | nih.gov |

| Benzhydryl ketoprofen amide (5f) | DPPH Radical Scavenging | Most active in its series | researchgate.net |

| NSAID hydroxamic acids | DPPH Radical Scavenging | 8-77% inhibition (0.05 mM) | tandfonline.com |

Anticancer and Antiproliferative Efficacy Studies

Beyond their anti-inflammatory effects, derivatives of this compound have been investigated for their potential as anticancer agents. These studies involve assessing their toxicity to cancer cells and identifying the molecular pathways they affect.

Assessment of Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of these derivatives has been evaluated against a variety of human cancer cell lines. For instance, a derivative, 2-{3-[(hydroxyimino) (phenyl) methyl] phenyl} propionic acid, was screened for its in vitro antitumor activity against 60 different human tumor cell lines. scientific-publications.net

Other studies have provided specific cytotoxicity data. For example, various synthetic derivatives have been tested against breast cancer cell lines, showing a range of IC₅₀ values.

Cytotoxicity (IC₅₀) of Synthetic Derivatives on Breast Cancer Cell Lines

| Cell Line | Compound | IC₅₀ (μg/mL) |

|---|---|---|

| MCF-7 | 7e | 3.1 ± 0.8 nih.gov |

| 7g | 3.3 ± 0.1 nih.gov | |

| MDA-MB-231 | 7h | 2.4 ± 0.6 nih.gov |

| 7e | 2.5 ± 0.8 nih.gov | |

| T-47D | 7h | 1.8 ± 0.6 nih.gov |

| 7g | 2.9 ± 0.9 nih.gov |

Similarly, derivatives of related profens have shown activity against prostate cancer cell lines, including PC-3, DU-145, and LNCaP. researchgate.net This suggests a broader potential for this class of compounds in cancer therapy.

Identification of Molecular Targets and Signaling Pathway Modulation

Understanding the molecular targets of these compounds is crucial for developing targeted cancer therapies. In silico molecular docking studies have been instrumental in this area.

Several studies have identified cyclooxygenase-2 (COX-2) as a key target for ketoprofen amides. researchgate.net Docking studies revealed that these compounds bind effectively within the active site of COX-2, with binding affinities indicating strong interactions. For example, 2-(3-benzoyl-phenyl)-N-cyclohexylpropanamide showed a binding affinity of -9.932 kcal/mol, forming hydrogen bonds with specific amino acid residues in the enzyme's active site.

Another significant molecular target identified is the Glioma-Associated Oncogene Homolog 1 (Gli1), a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer. nih.gov Novel inhibitors of Gli1-mediated transcription were designed using a (S)-2-(3-Benzoylphenyl)-propanamide scaffold, demonstrating the potential of these derivatives to modulate this critical cancer-related pathway. nih.gov The PI3K/AKT and STAT3/NF-κB signaling pathways are also recognized as potential targets for related compounds, highlighting the diverse mechanisms through which these derivatives may exert their anticancer effects. nih.govnih.gov

Cyclooxygenase (COX) Isoform Regulation, particularly COX-2

This compound derivatives, which are structurally related to the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. scientific-publications.netresearchgate.net The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. scientific-publications.net There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is typically induced during inflammation. medipol.edu.tr

In silico molecular docking studies have been employed to predict the binding affinity of various this compound derivatives to the COX-2 enzyme. For instance, a study evaluating ketoprofen amides showed that derivatives like 2-(3-benzoylphenyl)-N-(3-hydroxypropyl) propanamide and 3-(2-(3-benzoylphenyl)propanamido)propanoic acid exhibited significant binding affinities for the active site of COX-2, with binding energies of -7.745 kcal/mol and -8.504 kcal/mol, respectively. These interactions are often stabilized by hydrogen bonds with key amino acid residues in the enzyme's active site, such as Gln-461, Asn-39, and Arg-120.

The development of selective COX-2 inhibitors is a key strategy to create anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. medipol.edu.tr Research into N-2-(phenylamino) benzamide (B126) derivatives has also shown dual inhibition of COX-2 and Topoisomerase I, highlighting a potential for creating multi-target agents for conditions where both inflammation and cell proliferation are factors. nih.gov

Table 1: In Silico Binding Affinities of this compound Derivatives with COX-2

| Compound | Binding Energy (kcal/mol) | Interacting Residues in COX-2 Active Site |

|---|---|---|

| 2-(3-benzoylphenyl)-N-(3-hydroxypropyl) propanamide | -7.745 | Gln-461, Asn-39, Arg-44, Arg-469, Pro-153 |

| 3-(2-(3-benzoylphenyl)propanamido)propanoic acid | -8.504 | Arg-120 |

Data sourced from in silico molecular docking studies.

Gli1-Mediated Transcription Inhibition in the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to various cancers. nih.govmdpi.com The Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3) are the final effectors of the Hh pathway. nih.govmdpi.com Gli1 is a transcriptional activator whose elevated expression is a hallmark of several cancers, making it an attractive therapeutic target. nih.gov

Derivatives of 2-(3-benzoylphenyl)propanamide have been identified as inhibitors of Gli1-mediated transcription. molaid.com Structure-activity relationship (SAR) studies have been conducted to optimize these inhibitors. For example, compound 63 (NMDA298-1) was found to inhibit Gli1-mediated transcription with an IC₅₀ of 6.9 µM and demonstrated a 3-fold selectivity for Gli1 over Gli2. nih.gov This selectivity is significant as Gli1 knockout mice show no major developmental defects, suggesting that selective Gli1 inhibitors might be well-tolerated. nih.gov

The mechanism of these inhibitors is downstream of the Smoothened (Smo) receptor, offering an alternative therapeutic strategy to Smo antagonists that are currently in clinical trials. nih.gov

Inhibition of Key DNA Replication Enzymes (e.g., Topoisomerase II)

Topoisomerase II is an essential enzyme that manages DNA tangles and supercoils during replication, transcription, and chromosome segregation. nih.govjpionline.org It is a well-established target for anticancer drugs. nih.gov Some this compound derivatives have been investigated for their potential to inhibit this enzyme.

While direct studies on this compound itself are limited in this context, related structures have shown activity. For instance, studies on benzazolo[3,2-a]quinolinium chlorides, which are structurally distinct but also act as DNA intercalators, have demonstrated that their antiproliferative activity correlates with their ability to inhibit human topoisomerase II. nih.gov Furthermore, certain N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of COX-2 and Topoisomerase I, another key DNA replication enzyme. nih.gov The synthesis of novel benzothiazole (B30560)–profen hybrid amides has also been explored, with some derivatives showing potential as dual DNA gyrase/topoisomerase IV inhibitors, which are the bacterial equivalents of topoisomerase II. mdpi.com This suggests that the broader class of compounds to which this compound belongs is a promising scaffold for developing topoisomerase inhibitors.

Interference with Pre-mRNA Processing through CPSF3 Inhibition

Cleavage and polyadenylation specificity factor 3 (CPSF3) is a critical endonuclease involved in the 3'-end processing of pre-messenger RNAs (pre-mRNAs), a vital step for the maturation of most human mRNAs. nih.govnih.govtmc.edu Inhibition of CPSF3 has emerged as a novel strategy in cancer therapy. nih.govnih.gov

Recent research has identified that benzoxaboroles, a class of boron-containing compounds, can inhibit CPSF3. nih.govbiorxiv.org This inhibition blocks pre-mRNA processing, leading to transcriptional read-through and the downregulation of many genes, ultimately causing cancer cell death. nih.gov While this compound is not a benzoxaborole, the identification of CPSF3 as a druggable target opens up new avenues for screening various chemical scaffolds, including propanamide derivatives, for this activity. The small molecule JTE-607 has also been identified as a CPSF3 inhibitor, preventing the release of newly synthesized pre-mRNAs and inducing the formation of DNA-RNA hybrid R-loop structures. nih.govbiorxiv.org The inhibition of CPSF3 disrupts the processing of core histone mRNAs, which are essential for cell proliferation, leading to cell cycle arrest. tmc.edu

Metabolic Impact and Regulation Research

Evaluation of Antihyperlipidemic Potential

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. jst.go.jp Several studies have investigated the potential of this compound derivatives and related compounds to modulate lipid levels.

Research on N-(benzoylphenyl)-1H-indole-2-carboxamides demonstrated significant antihyperlipidemic activity in a Triton WR-1339-induced hyperlipidemic rat model. jst.go.jpresearchgate.net These compounds led to a statistically significant decrease in triglyceride (TG), low-density lipoprotein (LDL), and total cholesterol (TC) levels, while increasing high-density lipoprotein (HDL) levels. jst.go.jp For example, N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide was found to downregulate the expression of genes involved in lipid metabolism, such as Apoc3 and Apob. researchgate.net

Similarly, other N-(benzoylphenyl)-carboxamide derivatives incorporating various heterocyclic rings (imidazole, thiazole, pyrazole) have been synthesized and evaluated for their hypolipidemic effects. These studies highlight the potential of the N-(3-benzoylphenyl) moiety as a key pharmacophore for developing new antihyperlipidemic agents.

Table 2: Effect of N-(benzoylphenyl)-carboxamide Derivatives on Lipid Profile in Hyperlipidemic Rats

| Compound Group | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on Low-Density Lipoprotein (LDL) | Effect on High-Density Lipoprotein (HDL) |

|---|---|---|---|---|

| N-(benzoylphenyl)-1H-indole-2-carboxamides | Significant Decrease | Significant Decrease | Significant Decrease | Significant Increase |

| N-(benzoylphenyl)-benzimidazole-2-carboxamides | Significant Decrease | Significant Decrease | Significant Decrease | Significant Increase |

| N-(benzoylphenyl)-carboxamides with various heterocycles | Significant Decrease | Significant Decrease | Significant Decrease | Significant Increase |

Data compiled from studies on Triton WR-1339-induced hyperlipidemic rat models. jst.go.jpresearchgate.net

Antimicrobial and Antibacterial Activity Screening

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. nih.gov Derivatives of this compound have been screened for their activity against various bacterial and fungal strains.

Studies on NSAID hydroxamic acid derivatives, including N-ethoxy-2-(3-benzoylphenyl)propanamide, have been conducted. tandfonline.com The antimicrobial activity was evaluated using methods like the hole-plate diffusion method and by determining the minimal inhibitory concentration (MIC). tandfonline.com For example, N-hydroxy-2-(3-benzylphenyl)propanamide, a related compound, showed weak activity against Staphylococcus aureus. tandfonline.com

Other research has focused on synthesizing Schiff base derivatives of ketoprofen and evaluating their antibacterial properties against both Gram-positive (Staphylococcus aureus, Bacillus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. researchgate.net While some of these derivatives showed lower efficacy than the standard antibiotic ciprofloxacin (B1669076) against certain strains, they exhibited comparable effects against others, indicating potential for further development. researchgate.net The synthesis of 3-benzylamide derivatives has also yielded compounds with good activity against Gram-positive bacteria, including M. smegmatis and S. aureus. nih.gov The antimicrobial screening of various synthesized compounds, such as N-(3-phthalidyl) amines, has also been performed against E. coli, S. aureus, and Candida albicans. imjst.org

Exploration of Other Enzymatic Inhibition Properties

Urease Enzyme Inhibition Studies

The exploration of this compound derivatives has extended to their potential as urease inhibitors. Urease is a metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a key strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov Research in this area has often focused on hydroxamic acid derivatives due to their ability to chelate the nickel ions within the enzyme's active site. csfarmacie.czmdpi.com

In a study evaluating various non-steroidal anti-inflammatory drug (NSAID) hydroxamic acid derivatives, a structurally related compound, N-hydroxy-2-(3-benzylphenyl)propanamide, was synthesized and assessed for its anti-urease activity. tandfonline.comtandfonline.com The investigation revealed that only the derivatives possessing a free hydroxy group demonstrated inhibitory effects against jack bean urease. tandfonline.com The N-hydroxy-2-(3-benzylphenyl)propanamide derivative (referred to as compound 3i in the study) exhibited a half-maximal inhibitory concentration (IC50) of 193.8 µM. tandfonline.com While showing activity, its potency was modest compared to other derivatives in the same study, such as the diclofenac (B195802) hydroxamic acid analog, which was the most potent with an IC50 value of 37.4 µM. tandfonline.com For comparison, thiourea (B124793) is often used as a standard urease inhibitor in these assays, with reported IC50 values typically around 21-23 µM. nih.govresearchgate.net

The general methodology for these studies involves a spectrophotometric assay to measure the production of ammonia, which indicates urease activity. nih.govresearchgate.net The findings underscore that while the benzoylphenylpropanamide scaffold can be adapted for urease inhibition, the specific functional groups, particularly the presence of a free hydroxamic acid moiety, are crucial for activity. tandfonline.com

Urease Inhibition Data| Compound | Enzyme Source | IC50 (µM) | Reference |

|---|---|---|---|

| N-hydroxy-2-(3-benzylphenyl)propanamide | Jack Bean | 193.8 | tandfonline.com |

| Diclofenac hydroxamic acid (for comparison) | Jack Bean | 37.4 | tandfonline.com |

| Thiourea (Standard Inhibitor) | Jack Bean | ~21-23 | nih.govresearchgate.net |

IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a central role in terminating the signaling of the endocannabinoid system by degrading fatty acid amides like anandamide. nih.govwikipedia.org Inhibition of FAAH increases the levels of these endogenous signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects, making it an attractive therapeutic target. researchgate.netwikipedia.org

Derivatives of this compound have been investigated in the context of FAAH inhibition. Specifically, the compound 2-(3-Benzoylphenyl)-N-(3-methylpyridin-2-yl)propanamide was synthesized and evaluated as a dual inhibitor of FAAH and cyclooxygenase (COX) enzymes. unica.it This line of inquiry is part of a broader effort to develop agents that can modulate multiple pathways involved in pain and inflammation.

The mechanism of FAAH involves a catalytic triad (B1167595) of Ser-Ser-Lys. researchgate.net Many inhibitors, particularly those with a urea or carbamate (B1207046) structure, act by covalently modifying the catalytic serine residue (Ser241). nih.gov For example, the well-studied FAAH inhibitor URB597, or [3-(3-carbamoylphenyl) phenyl]N-cyclohexylcarbamate, shares a biphenyl-like core structure and inhibits the enzyme through this covalent mechanism. nih.govmdpi.com This suggests that derivatives of this compound could be designed to act in a similar manner, where the core structure serves as a scaffold to position a reactive group for interaction with the enzyme's active site. The development of such compounds highlights a strategy to create dual-action inhibitors by incorporating structural features recognized by both FAAH and other enzymes like COX. ekb.eg

Compounds Investigated for FAAH Inhibition| Compound | Target(s) | Note | Reference |

|---|---|---|---|

| 2-(3-Benzoylphenyl)-N-(3-methylpyridin-2-yl)propanamide | FAAH / COX | Evaluated as a dual inhibitor. | unica.it |

| URB597 ([3-(3-carbamoylphenyl) phenyl]N-cyclohexylcarbamate) | FAAH | Structurally related inhibitor with a known covalent mechanism. | nih.govmdpi.com |

FAAH: Fatty Acid Amide Hydrolase; COX: Cyclooxygenase.Structure Activity Relationship Sar Analysis and Computational Chemistry Investigations

Establishment of Structure-Activity Relationships for Propanamide Derivatives

SAR studies on propanamide derivatives have identified key structural elements that determine their biological functions. researchgate.net For instance, in a series of N-phenylpropanamide compounds, the type and placement of substituents on the phenyl ring are critical for their activity. The benzoyl group at the meta-position of the phenyl ring, a defining feature of N-(3-benzoylphenyl)propanamide, is frequently found in biologically active compounds.

Key SAR findings for N-aryl-propanamides include:

Propanamide Group : This functional group is essential for the molecule's pharmacological properties. Any changes to the length of the alkyl chain or substitution of the amide bond often result in a significant reduction or complete loss of biological activity.

Phenyl Ring : This aromatic ring acts as a scaffold for attaching different substituents. The substitution pattern on the ring greatly affects how the compound interacts with its biological target.

Benzoyl Group : The benzoyl substituent at the meta-position is particularly significant for the activity of certain derivatives. Its carbonyl group can serve as a hydrogen bond acceptor, while the additional phenyl ring can participate in hydrophobic or π-stacking interactions within a receptor's binding site.

Research on new propanamide derivatives as potential anticonvulsant agents has identified several highly active compounds. nih.gov The core structure of these molecules is an N-(benzoylphenyl)propanamide scaffold, highlighting its importance in designing new therapeutic agents.

Advanced Computational Modeling Techniques for Mechanistic Insight and Lead Optimization

A range of advanced computational modeling techniques has been utilized to better understand the molecular mechanisms behind the activity of this compound and its derivatives, as well as to optimize lead compounds.

Molecular docking is a computational technique that predicts how a ligand binds to a receptor and the strength of this binding. For propanamide derivatives, docking studies have helped visualize their interactions with target proteins. nih.gov These simulations have revealed that the propanamide linkage and the benzoyl group are frequently key points of interaction. The amide group can form hydrogen bonds with amino acid residues in the binding site, while the aromatic rings can engage in hydrophobic and π-π stacking interactions.

In one study on potential enzyme inhibitors, molecular docking of several N-substituted propanamides showed that the benzoylphenyl part of the molecule fits into a hydrophobic pocket of the enzyme's active site. The carbonyl oxygen of the benzoyl group was predicted to form a hydrogen bond with a specific lysine (B10760008) residue, which was considered crucial for the compound's inhibitory effect.

Interactive Table: Molecular Docking of Propanamide Derivatives

| Compound | Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| 2-(3-benzoylphenyl)-N-cyclohexylpropanamide | COX-2 (3Q7D) | -9.932 | H-bonds with Cys-41, Cys-47, Asn-39; Amide-pi stacked interaction with Val-155 | |

| 2-(3-benzoylphenyl)-N-(3-hydroxypropyl) propanamide | COX-2 (3Q7D) | -7.745 | H-bonds with Gln-461, Asn-39; Pi-alkyl interactions with Arg-44, Arg-469, Pro-153 | |

| 3-(2-(3-benzoylphenyl)propanamido)propanoic acid | COX-2 (3Q7D) | -8.504 | H-bond with Arg-120; Amide-pi stacked interaction with Tyr-115; Pi-cation with Arg-120 | |

| 2-(3-benzoylphenyl)-N-benzylpropanamide | COX-2 (3Q7D) | -9.624 | H-bonds with Arg-120, Gln-374; Pi-sigma interaction with Leu-145 |

Molecular dynamics (MD) simulations offer insights into the dynamic behavior of ligand-receptor complexes over time. tandfonline.comnih.gov These simulations are used to verify the stability of binding poses suggested by molecular docking and to examine the conformational flexibility of both the ligand and the receptor. tandfonline.comnih.gov For this compound, MD simulations can show how the molecule adjusts its shape within the binding site to enhance its interactions. These simulations can also compute the binding free energy, providing a more precise prediction of binding affinity than docking scores alone. researchgate.net A 100-nanosecond MD simulation of a propanamide derivative bound to its target protein showed that the ligand remained securely in place throughout the simulation, with minimal changes in its position, thus confirming the stability of the predicted binding mode. researchgate.net

QSAR models are mathematical equations that link the chemical structure of a group of compounds to their biological activity. semanticscholar.org These models are created by correlating different molecular descriptors (such as physicochemical, electronic, and topological properties) with the observed activity. mdpi.com For propanamide derivatives, QSAR studies have successfully pinpointed the key descriptors that affect their potency. A 2D-QSAR model for a set of N-aryl-propanamides demonstrated a strong correlation between the compounds' anticonvulsant activity and descriptors related to their lipophilicity and electronic properties. semanticscholar.org This model can then be used to predict the activity of new compounds, helping to prioritize which ones to synthesize and test.

In silico tools like PASS (Prediction of Activity Spectra for Substances) Online are used to predict the range of biological activities of a compound based on its structure. biorxiv.orgresearchgate.net For this compound, a PASS prediction could suggest various potential biological activities, such as enzyme inhibition, receptor antagonism, or anticonvulsant effects. scientific-publications.net These predictions are based on a large database of known structure-activity relationships. researchgate.netgenexplain.com Although these predictions are probabilistic and need experimental confirmation, they can be useful for identifying new therapeutic uses for existing compounds or for guiding the design of new molecules with a desired activity profile. biorxiv.orgresearchgate.net The accuracy of PASS predictions is estimated to be around 95% on average. biorxiv.org

Density Functional Theory (DFT) is a quantum mechanical method for studying the electronic structure and reactivity of molecules. researchgate.net DFT calculations can provide important information about properties like electron density distribution, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). damascusuniversity.edu.sy For this compound, DFT calculations can help in understanding its chemical reactivity and its potential for interacting with biological targets. For example, the MEP map can identify the parts of the molecule that are most likely to engage in electrostatic interactions, such as hydrogen bonding. The HOMO-LUMO energy gap can give an idea of the molecule's chemical stability and reactivity.

Quantum Crystallography in the Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Quantum crystallography represents a frontier in understanding the detailed electronic structure of molecules in the crystalline state, moving beyond the simple determination of atomic positions to map the electron density distribution. uw.edu.pl This advanced approach is crucial for a precise analysis of intermolecular interactions, such as hydrogen bonds, which govern molecular packing and the physicochemical properties of materials. uw.edu.plresearchgate.net While a specific quantum crystallographic study on this compound is not documented in available literature, extensive research on its parent compound, ketoprofen (B1673614) (2-(3-benzoylphenyl)propionic acid), provides a solid foundation for understanding its interactional behavior. researchgate.net

High-resolution X-ray diffraction studies on ketoprofen have enabled detailed charge density analysis, offering a precise description of its hydrogen bonding networks. researchgate.net In crystalline ketoprofen, the carboxylic acid group forms characteristic O—H⋯O hydrogen bonds, which are fundamental to its crystal lattice structure. researchgate.netrsc.org For this compound, the replacement of the carboxylic acid with a propanamide moiety introduces N-H and C=O groups, which are strong hydrogen bond donors and acceptors, respectively. researchgate.net This structural change suggests the formation of robust N—H⋯O intermolecular hydrogen bonds, which would be a primary determinant of the crystal packing. researchgate.net

Quantum crystallographic techniques, such as Hirshfeld Atom Refinement (HAR) and X-ray Wavefunction Refinement (XWR), would be instrumental in analyzing these interactions. uw.edu.pl These methods provide a more accurate depiction of electron density, especially around hydrogen atoms, compared to standard crystallographic models. nih.gov This allows for a quantitative assessment of non-covalent interactions, including hydrogen bonds, C-H···O contacts, and π-π stacking interactions involving the phenyl rings. researchgate.net Analysis of the electron density topology can reveal bond critical points (BCPs), providing quantitative data on the strength and nature of these interactions. mdpi.com

Table 1: Potential Intermolecular Interactions in this compound for Quantum Crystallographic Analysis

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) of another molecule | Primary interaction determining the main structural motif. |

| Hydrogen Bond | Amide (N-H) | Benzoyl (C=O) of another molecule | Secondary interaction influencing packing efficiency. |

| C-H···O Contact | Aromatic C-H | Carbonyl or Benzoyl Oxygen | Contributes to the stability of the 3D crystal lattice. researchgate.net |

| π-π Stacking | Phenyl Ring | Phenyl Ring of another molecule | Influences the orientation and stacking of molecules. |

Virtual Screening Methodologies for Novel Scaffold Identification

Virtual screening (VS) is a powerful computational methodology used in drug discovery to search vast libraries of chemical compounds to identify those that are most likely to show a desired biological activity. patsnap.comvjs.ac.vn The primary goal is often the discovery of novel chemical scaffolds, which can serve as starting points for lead optimization. jubilantbiosys.com this compound, as a derivative of the well-known drug ketoprofen, provides an excellent template for such computational exploration. nih.govekb.eg Virtual screening strategies are broadly categorized into structure-based and ligand-based approaches. mdpi.comnih.gov

Ligand-Based Virtual Screening (LBVS) In the absence of a known 3D structure of the biological target, LBVS utilizes the chemical structure of known active ligands. mdpi.com A molecule like this compound or other active ketoprofen amides can be used to generate a pharmacophore model. nih.gov This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. scielo.br This pharmacophore is then used as a 3D query to search large compound databases for molecules that match these features, even if their underlying chemical scaffold is entirely different. acs.org This "scaffold hopping" can lead to the identification of new and patentable chemical series. sygnaturediscovery.com

Structure-Based Virtual Screening (SBVS) When the three-dimensional structure of the biological target, such as the cyclooxygenase-2 (COX-2) enzyme, is available, SBVS is the preferred method. patsnap.comfrontiersin.org This approach involves molecular docking, where millions of compounds from virtual libraries are computationally fitted into the target's binding site. nih.gov Studies on various ketoprofen amides have employed this technique to predict their binding affinity and interaction patterns with the active site of COX-2. For instance, docking simulations can reveal key hydrogen bonds between the amide group of the ligand and amino acid residues like Gln-461 or Arg-120 in the enzyme's active site. By screening large databases, SBVS can identify novel scaffolds that not only fit the binding pocket but also form favorable interactions, prioritizing them for synthesis and experimental testing. jubilantbiosys.comsygnaturediscovery.com

These in silico methods significantly enhance the efficiency of the drug discovery process, reducing the time and cost associated with identifying promising new drug candidates by filtering vast chemical spaces down to a manageable number of high-potential compounds. vjs.ac.vnmdpi.com

Table 2: Virtual Screening Workflow for Novel Scaffold Identification

| Step | Methodology | Description | Application to this compound |

| 1. Target/Ligand Selection | Target Identification or Lead Compound Selection | Choose a biological target (e.g., COX-2) or a known active ligand. | Use the known target of ketoprofen (COX-2) or use this compound as the lead ligand. nih.govmdpi.com |

| 2. Library Preparation | Compound Database Curation | Prepare a large, diverse library of chemical compounds for screening. | Utilize commercial (e.g., ZINC) or proprietary compound libraries. sygnaturediscovery.com |

| 3. Screening | Structure-Based (Docking) or Ligand-Based (Pharmacophore) | Dock the library into the target's 3D structure or search the library with a pharmacophore model. patsnap.commdpi.com | Dock compounds into the COX-2 active site or use a pharmacophore derived from active ketoprofen amides. nih.gov |

| 4. Hit Selection & Prioritization | Scoring and Ranking | Rank compounds based on docking scores or pharmacophore fit. Apply filters for drug-like properties. | Select top-ranked compounds that show better predicted binding energy or fit than the reference compound. |

| 5. Experimental Validation | Synthesis and Biological Assay | Synthesize the selected "hits" and test their biological activity in vitro. | Procure or synthesize prioritized compounds and perform enzyme inhibition assays. jubilantbiosys.com |

Pharmacological Applications and Prodrug Development of N 3 Benzoylphenyl Propanamide Derivatives

Rationale and Strategies for Prodrug Design to Enhance Therapeutic Profiles

The primary rationale for designing prodrugs of ketoprofen (B1673614) and related compounds is to temporarily mask the free carboxylic acid group (-COOH). researchgate.netresearchgate.net This acidic moiety is considered a major contributor to the direct irritation of the gastric mucosa, a common side effect of many NSAIDs. researchgate.net By converting the carboxylic acid into an ester or amide linkage, the prodrug becomes less acidic, thereby reducing its potential to cause local damage to the stomach lining upon oral administration. nih.govresearchgate.net

Key strategies for the prodrug design of ketoprofen derivatives include:

Esterification and Amidation: The most common approach involves creating ester or amide derivatives. nih.govopenmedicinalchemistryjournal.com This modification neutralizes the acidic group, which is intended to decrease direct gastrointestinal toxicity. researchgate.net

Mutual Prodrugs: This strategy involves linking the primary drug (like ketoprofen) to another biologically active molecule, often one with a complementary therapeutic effect or a gastroprotective profile. researchgate.net For instance, ketoprofen has been linked to natural antioxidants such as thymol, guaiacol, and vanillin. researchgate.netresearchgate.net The antioxidant moiety is intended to counteract the oxidative stress and reactive oxygen species (ROS) generation in the gastric mucosa, which is another mechanism of NSAID-induced damage. researchgate.net

Improving Physicochemical Properties: Prodrugs can be designed to enhance water solubility or lipophilicity, which can in turn optimize the drug's absorption and distribution characteristics. nih.gov For example, conjugation with hydrophilic moieties like saccharides can improve water solubility, while linkage to lipophilic groups can enhance membrane permeability. researchgate.net

The overarching goal of these strategies is to create a compound that is chemically stable in the stomach, gets absorbed into the bloodstream, and then releases the active ketoprofen systemically through enzymatic or chemical hydrolysis, thus delivering its therapeutic effect while minimizing local side effects. nih.govresearchgate.net

Preclinical Evaluation of Prodrug Stability and Bioconversion

The preclinical assessment of a prodrug's viability hinges on its ability to remain intact until it reaches the desired site for absorption and subsequent conversion to the active drug. This is evaluated by testing its stability in environments that simulate different parts of the digestive tract and its susceptibility to enzymatic breakdown in relevant biological tissues.

A crucial characteristic of an effective oral prodrug is its stability in the highly acidic environment of the stomach. thieme-connect.com This prevents premature hydrolysis, which would release the parent drug and negate the gastroprotective benefit of masking the carboxylic acid group. researchgate.net Studies on various ketoprofen prodrugs, particularly ester and amide derivatives, consistently demonstrate high stability in simulated gastric fluid (SGF), which has an acidic pH of around 1.2 to 2.0. researchgate.netresearchgate.netnih.govmdpi.com

Conversely, once the prodrug passes into the less acidic or neutral environment of the intestine (simulated by fluids at pH 7.4), it should ideally be poised for absorption and subsequent hydrolysis. researchgate.net While some chemical hydrolysis may occur at this pH, the prodrugs generally show moderate to high stability, indicating that enzymatic processes are the primary drivers of activation. researchgate.netresearchgate.net For example, galactosylated prodrugs of ketoprofen showed negligible release (<4%) of the parent drug in SGF after 24 hours, and only about 10% release in phosphate-buffered saline (PBS) at pH 7.4 over the same period, highlighting their general chemical stability. mdpi.com

| Prodrug Type | Medium (pH) | Stability/Hydrolysis Finding | Source |

|---|---|---|---|

| Ketoprofen-Antioxidant Mutual Prodrugs (Esters) | SGF (pH 1.2) | Highest stability (lowest hydrolysis) | researchgate.netresearchgate.net |

| Ketoprofen-Antioxidant Mutual Prodrugs (Esters) | Buffer (pH 7.4) | Moderate hydrolysis | researchgate.net |

| Polyoxyethylene Esters of Ketoprofen | SGF (pH 2.0) | Good stability | nih.govnih.gov |

| Polyoxyethylene Esters of Ketoprofen | Phosphate Buffer (pH 7.4) | Good stability | nih.govnih.gov |

| Galactosylated Ketoprofen | SGF (pH 1.2) | Negligible hydrolysis (<4% after 24h) | mdpi.com |

| Galactosylated Ketoprofen | PBS (pH 7.4) | Low hydrolysis (~10% after 24h) | mdpi.com |

| (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide (Amide Derivative) | SGF (pH 1.2) & SIF (pH 7.4) | Chemically stable | researchgate.net |

For a prodrug to be therapeutically effective, it must be efficiently converted back to its active parent form after absorption. This bioconversion is typically mediated by enzymes, primarily esterases, which are abundant in plasma, the liver, and other tissues. scirp.org Preclinical studies investigate the rate of this conversion by incubating the prodrug in biological matrices like human plasma and liver homogenates.

Research shows that while ketoprofen ester and amide prodrugs are stable in acidic conditions, they undergo rapid hydrolysis in the presence of enzymes in human plasma and liver homogenates. researchgate.netresearchgate.netresearchgate.net For instance, various ester prodrugs of ketoprofen are readily cleaved in 80% human plasma. researchgate.netnih.gov Similarly, amide derivatives of ketoprofen have been shown to be converted to the parent drug in rat liver homogenates, with liver enzymes playing a more significant role in hydrolysis than plasma enzymes for these specific compounds. medipol.edu.tr The rate of this enzymatic hydrolysis is critical; it must be fast enough to achieve therapeutic concentrations of the active drug but can also be tailored for sustained release profiles. nih.gov

| Prodrug Type | Biological Matrix | Hydrolysis/Bioconversion Finding | Source |

|---|---|---|---|

| Ketoprofen-Antioxidant Mutual Prodrugs | 80% Human Blood Plasma | Significant hydrolysis | researchgate.net |

| 1-ethyl/propylazacycloalkan-2-one Esters | 80% Human Plasma | Rapid conversion (t½ ≈ 11.4–235 min) | researchgate.net |

| 1-ethyl/propylazacycloalkan-2-one Esters | 10% Rat Liver Homogenate | Rapid conversion (t½ ≈ 12.0–90.0 min) | researchgate.net |

| Polyoxyethylene Esters | Human Plasma | Readily hydrolyzed | nih.gov |

| Ketoprofen-Saccharide Conjugates | Aqueous Buffer (pH 7.4) | 50% release of ketoprofen within 48h (chemical hydrolysis) | researchgate.net |

| CDCA-lysine-ketoprofen | Rat Liver Homogenate | Slow conversion (24.5% release after 4h) | nih.gov |

| Amide Derivatives | 10% Rat Liver Homogenate | Significant conversion (52% to 86% after 120-600 min) | medipol.edu.tr |

Assessment of Chemical Stability in Simulated Biological Media (e.g., Gastric and Intestinal Fluids)

Characterization of Prodrug Activation Pathways and Release Kinetics

The activation of a prodrug is the process of its bioconversion to the active pharmaceutical ingredient. For the majority of ketoprofen prodrugs, which are carrier-linked prodrugs, this involves the cleavage of an ester or amide bond. openmedicinalchemistryjournal.com The primary mechanism for this cleavage is enzymatic hydrolysis, catalyzed by various esterases or amidases present in the body. researchgate.net

The release of the parent drug from the prodrug follows specific kinetic patterns, which are typically studied in vitro. For most simple ester prodrugs, the hydrolysis in plasma follows pseudo-first-order kinetics. researchgate.net This means the rate of conversion is directly proportional to the concentration of the prodrug.

The specific promoiety attached to the parent drug can influence the rate and location of activation. For example, some prodrugs are designed for slower, more sustained release. nih.gov A ketoprofen prodrug conjugated to a bile acid was shown to have high metabolic stability in intestinal (Caco-2) homogenate but was slowly converted in liver homogenate, suggesting a design potentially suitable for prolonged drug release. nih.gov In contrast, many simple ester prodrugs are designed for rapid conversion in plasma to quickly achieve therapeutic drug levels. researchgate.netnih.gov Amide derivatives have also been found to be quite stable against hydrolysis by plasma enzymes, with the liver being the more significant site of activation. medipol.edu.tr

Modulation of Pharmacological Profiles through the Prodrug Approach

The ultimate goal of the prodrug strategy is to create a medication with an improved therapeutic profile compared to the original drug. For ketoprofen derivatives, this has been successfully demonstrated in preclinical studies, primarily through enhanced gastrointestinal safety and, in some cases, improved absorption.

A key measure of gastrointestinal irritation is the ulcer index, which quantifies the extent of gastric mucosal damage. Studies consistently show that ketoprofen prodrugs, by masking the free carboxylic acid, cause significantly less gastric damage than the parent drug. researchgate.netresearchgate.net Ester prodrugs of ketoprofen have been reported to have a better ulcer index while retaining the anti-inflammatory and analgesic activity of the parent compound. researchgate.net For example, in one study, ketoprofen-treated mice showed ulcerative stomachs, whereas mice treated with an ester prodrug exhibited significantly reduced gastric irritation. researchgate.net This reduction in ulcerogenicity is a direct result of the prodrug's stability in the stomach, which prevents high local concentrations of the acidic parent drug. researchgate.netnih.gov

Beyond reducing GI irritation, the prodrug approach can also modulate absorption. By altering lipophilicity, prodrugs can be designed for better membrane permeability. nih.gov For instance, some ester prodrugs of ketoprofen are more lipophilic than the parent drug, which is a prerequisite for good oral absorption. thieme-connect.com

| Prodrug Type | Pharmacological Improvement | Finding | Source |

|---|---|---|---|

| Ketoprofen-Antioxidant Mutual Codrugs | Reduced Gastrointestinal Irritation | Significant reduction in ulcer index compared to ketoprofen. | researchgate.netresearchgate.net |

| Ketoprofen-Antioxidant Mutual Codrugs | Retained Anti-inflammatory Activity | Showed retention of anti-inflammatory and analgesic activity. | researchgate.netresearchgate.net |

| Polyoxyethylene Esters | Reduced Gastrointestinal Irritation | Significantly less irritating to the gastric mucosa. | nih.govnih.gov |

| Amide Derivatives | Reduced Gastrointestinal Irritation | Induced no gastric lesions compared to the parent compound. | researchgate.net |

Advanced Analytical and Bioanalytical Methodologies in N 3 Benzoylphenyl Propanamide Research

Development of Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of N-(3-benzoylphenyl)propanamide and related compounds from complex mixtures. High-performance liquid chromatography (HPLC) is a prominently used method due to its robustness and versatility. researchgate.net

A key aspect of method development is the selection of the appropriate stationary and mobile phases to achieve optimal separation. For instance, reversed-phase HPLC, often utilizing a C18 column, is a common choice for separating moderately polar compounds like this compound. researchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is carefully optimized to ensure efficient elution and resolution of the target analyte from other components. researchgate.netmdpi.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate compounds with a wide range of polarities. researchgate.net

In a study focused on the simultaneous determination of multiple active pharmaceutical ingredients, a normal-phase thin-layer chromatography (NP-TLC) method was developed. The optimal separation was achieved using a solvent system of chloroform, toluene, ethyl acetate (B1210297), ethanol, and acetic acid on a silica (B1680970) gel 60F254 plate. researchgate.net

The detection of this compound after chromatographic separation is typically achieved using ultraviolet (UV) spectrophotometry, as the benzoylphenyl moiety provides a strong chromophore. core.ac.uk For instance, a detection wavelength of 254 nm is often suitable for quantitative analysis. The development and validation of these HPLC methods are crucial to ensure they are specific, precise, accurate, robust, and sensitive for their intended purpose. researchgate.net

Table 1: Exemplary Chromatographic Conditions for the Analysis of Benzoylphenyl Derivatives

| Parameter | Condition 1 | Condition 2 |

| Technique | High-Performance Liquid Chromatography (HPLC) | Normal-Phase Thin-Layer Chromatography (NP-TLC) |

| Stationary Phase | C18 column researchgate.net | Silica gel 60F254 plate researchgate.net |

| Mobile Phase | Gradient of aqueous trifluoroacetic acid and acetonitrile researchgate.net | Chloroform:Toluene:Ethyl Acetate:Ethanol:Acetic Acid (18:18:7.5:5.0:0.3, v/v/v/v/v) researchgate.net |

| Detection | UV at 230 nm and 254 nm researchgate.net | Densitometry |

| Application | Separation of hydroxyzine (B1673990) and its organic impurities researchgate.net | Simultaneous determination of paracetamol, propyphenazone, and caffeine (B1668208) researchgate.net |

This table provides a generalized overview of chromatographic conditions based on literature for similar compounds. Specific conditions for this compound would require experimental optimization.

Advanced Mass Spectrometry Applications for Metabolomic and Proteomic Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in metabolomics and proteomics, offering high sensitivity and structural information. rsc.org In the context of this compound research, MS is vital for identifying metabolites and understanding its interactions with proteins.

Metabolomic studies aim to profile the complete set of small-molecule metabolites in a biological system. chromatographyonline.com LC-MS/MS (tandem mass spectrometry) is a powerful technique for this purpose, allowing for the sensitive detection and identification of a wide range of compounds. ddtjournal.com The initial MS scan provides the mass-to-charge ratio (m/z) of the parent ion, and subsequent fragmentation (MS/MS) of selected ions yields a characteristic pattern of product ions, which serves as a structural fingerprint for the molecule. ddtjournal.com This approach is crucial for elucidating the metabolic fate of this compound in biological systems.

In proteomics, MS is used to identify and quantify proteins. While direct analysis of this compound's impact on the proteome is less common, understanding its potential interactions with specific proteins, such as enzymes or receptors, can be investigated using targeted proteomic approaches.

For certain analytes, including some metabolites of this compound, direct analysis by LC-MS/MS may be challenging due to poor ionization efficiency or chromatographic retention. nih.govresearchgate.net Derivatization, the chemical modification of the analyte, is a powerful strategy to overcome these limitations. nih.govresearchgate.net By introducing a specific chemical tag, derivatization can significantly improve the analytical properties of the molecule.

For compounds with amine or hydroxyl groups, derivatization with reagents like benzoyl chloride can increase their hydrophobicity, leading to better retention on reversed-phase columns and enhanced ionization efficiency. chromatographyonline.com The benzoyl group also provides a common fragment ion upon collision-induced dissociation (CID) in MS/MS, which can be used for selective and sensitive detection. chromatographyonline.com

Another versatile derivatization reagent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which can react with carbonyl, carboxyl, and phosphoryl groups. nih.gov This strategy has been shown to significantly improve detection sensitivity and chromatographic separation for a wide range of endogenous metabolites, making it a promising approach for metabolomic studies involving this compound and its metabolic products. nih.gov

Table 2: Common Derivatization Reagents and Their Applications in LC-MS/MS

| Derivatizing Reagent | Target Functional Group(s) | Benefits |

| Benzoyl Chloride | Amines, Phenols | Increased hydrophobicity, improved reversed-phase retention, enhanced ionization efficiency. chromatographyonline.com |

| 3-Nitrophenylhydrazine (3-NPH) | Carbonyls, Carboxyls, Phosphoryls | Significantly improved detection sensitivity and chromatographic separation. nih.gov |

| Dansyl Chloride | Amines, Phenols | Increased hydrophobicity and ionization efficiency. chromatographyonline.com |

Integration of Analytical Techniques for Comprehensive Compound Profiling

A comprehensive understanding of this compound's behavior in complex systems often requires the integration of multiple analytical techniques. Combining the high separation power of chromatography with the sensitive and specific detection of mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. rsc.orgnih.gov